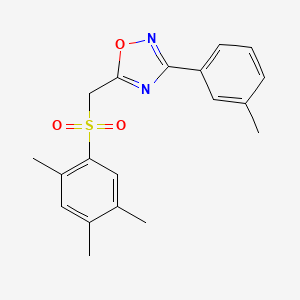

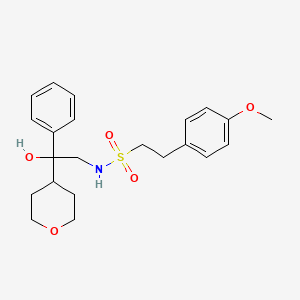

2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiadiazole compounds typically involves a one-step reaction or multi-step processes that yield derivatives with significant biological activities. For instance, the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates has been reported to proceed through a straightforward methodology, often involving the reaction of precursor compounds with specific reagents under controlled conditions to yield the desired thiadiazole derivatives (Navarrete-Vázquez et al., 2012).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to the compound of interest, is characterized by spectroscopic techniques such as IR, 1H NMR, and 13C NMR. These methods provide detailed information on the molecular framework and the substitution pattern on the thiadiazole ring, which is crucial for understanding the compound's chemical behavior and biological activity (Tahghighi et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions that enhance their biological efficacy. For example, the reaction of thiadiazoles with secondary amines can lead to the formation of novel compounds with potential biological activities. These reactions often involve intermediate formation, ring-opening, and cyclization steps, which are pivotal in creating compounds with desired properties (Androsov, 2008).

Applications De Recherche Scientifique

Synthesis and Enzyme Inhibition

- Protein-Tyrosine Phosphatase 1B Inhibitors : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were prepared and evaluated for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), showing potential as rapid reversible inhibitors. These compounds highlight the therapeutic potential in managing conditions like diabetes through enzyme inhibition (Navarrete-Vázquez et al., 2012).

Antiparasitic Activity

- Neospora caninum Tachyzoites : The study on nitazoxanide and other thiazolides against Neospora caninum tachyzoites revealed antiparasitic activity independent of the nitro group, indicating a broad mechanism of action against parasites. This finding suggests potential for the development of novel antiparasitic agents (Esposito et al., 2005).

Antimicrobial and Anticancer Properties

- Thiadiazoline and Pyrazoline Derivatives : Research on thiadiazoline- and pyrazoline-based carboxamides and carbothioamides showed inhibition against nitric oxide synthase, with implications for developing treatments targeting inflammation and potentially cancer (Arias et al., 2018).

Broad-Spectrum Anti-Infective Properties

- Thiazolides : Nitazoxanide and its derivatives, known as thiazolides, have been shown to possess a wide range of activities against helminths, protozoa, enteric bacteria, and viruses. These compounds exhibit multiple mechanisms of action, including the triggering of apoptosis in proliferating mammalian cells, which may also contribute to their antiparasitic and antibacterial efficacy (Hemphill et al., 2012).

Chemical Synthesis and Modification

- Radical Dimerization of Primary Thioamides : A method for the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite was described, showcasing a simple and efficient approach for synthesizing thiadiazole derivatives at room temperature (Chauhan et al., 2018).

Mécanisme D'action

Target of action

The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The specific target would depend on the exact structure and functional groups present in the compound.

Propriétés

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S2/c1-11-6-8-12(9-7-11)19-15(24)10-28-18-22-21-17(29-18)20-16(25)13-4-2-3-5-14(13)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCHGSORDZFEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)